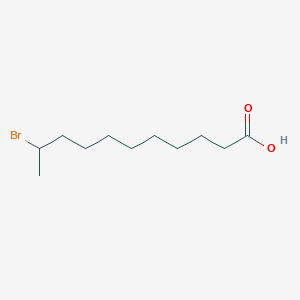

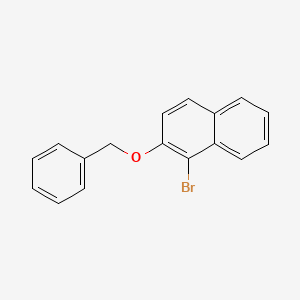

2-Benzyloxy-1-bromonaphthalene

Vue d'ensemble

Description

2-Benzyloxy-1-bromonaphthalene is a compound that likely shares characteristics with other naphthalene derivatives, including those used in organic synthesis, materials science, and pharmaceutical research. Naphthalene derivatives are notable for their aromaticity and the potential for diverse functionalization, which makes them valuable intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions starting from readily available precursors. For instance, a convenient four-step synthesis of benzo[c]naphtho[2,1-p]chrysene, a polycyclic aromatic hydrocarbon (PAH) related to 2-benzyloxy-1-bromonaphthalene, starts from α-tetralone and 2-bromonaphthalene, highlighting the feasibility of synthesizing complex naphthalene structures from simpler ones (Hagen & Scott, 1996).

Molecular Structure Analysis

Naphthalene derivatives are known for their planar structures due to the aromatic systems they contain. The molecular structure is crucial in determining the chemical reactivity and physical properties of these compounds. X-ray crystallography and computational methods are commonly used for structural analysis, providing insights into the arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions. For example, the electrophilic cyclization of diaryl-2,3-allenyl ethers with N-bromosuccinimide yields highly functionalized 2-bromonaphthalenes, demonstrating the versatility of naphthalene derivatives in synthetic chemistry (Wang, Li, Fu, & Ma, 2014).

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : 1-Bromonaphthalene is used as an embedding agent in microscopy and for determining the refraction of crystals . It is also used as a precursor to various substituted derivatives of naphthalene .

- Method of Application : It is prepared by treatment of naphthalene with bromine .

- Results : Because of its high refractive index (1.656-1.659 nD), it is used in microscopy and crystallography .

-

Scientific Field: Organic Synthesis

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

- Method of Application : N-methylation of 2-benzyloxy pyridine delivers the active reagent in situ .

- Results : This method provides a revised benzyl transfer protocol, which is mild, convenient, and in some cases uniquely effective .

-

Scientific Field: Organic Chemistry

- Application : The [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .

- Method of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

- Results : The outcome depends upon the distance between the two groups in the starting compound .

-

Scientific Field: Organic Chemistry

- Application : Catalytic protodeboronation of pinacol boronic esters .

- Method of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected compounds .

-

Scientific Field: Organic Synthesis

- Application : Suzuki–Miyaura coupling .

- Method of Application : The boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

- Results : This method provides a wide range of functional groups from organoboranes, expanding the scope of boron chemistry .

- Scientific Field: Organic Chemistry

- Application : Protodeboronation of pinacol boronic esters .

- Method of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . A gram scale experiment (preparation of 2h) proved the robustness of the procedure .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRFYFSXMDHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-bromonaphthalene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.